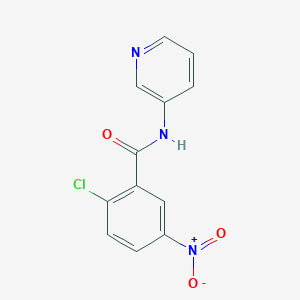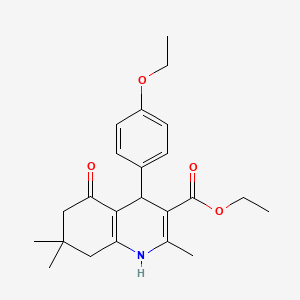![molecular formula C15H10BrF3N2O3 B11704276 N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11704276.png)
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The compound is notable for its unique combination of bromine, trifluoromethyl, and nitro functional groups, which impart distinct chemical properties and reactivity.
準備方法
The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: Bromine is introduced to the aromatic ring through electrophilic aromatic substitution using bromine or a bromine source like N-bromosuccinimide.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate protein-ligand interactions, especially in fluorine NMR studies due to the presence of the trifluoromethyl group.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide can be compared with other trifluoromethylbenzenes, such as:
- N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
- 3-bromo-1,1,1-trifluoropropan-2-ol
- 1-bromo-3,3,4,4,4-pentafluorobutan-2-one
These compounds share the trifluoromethyl group but differ in other functional groups, which can significantly affect their chemical properties and reactivity. The presence of the nitro group in this compound makes it unique, as it can participate in redox reactions and influence the compound’s electronic properties.
特性
分子式 |
C15H10BrF3N2O3 |
|---|---|
分子量 |
403.15 g/mol |
IUPAC名 |
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C15H10BrF3N2O3/c1-8-6-9(2-5-13(8)21(23)24)14(22)20-10-3-4-12(16)11(7-10)15(17,18)19/h2-7H,1H3,(H,20,22) |
InChIキー |
AFYMRWWKNOCRMD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11704199.png)
![4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11704202.png)

![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-1-naphthamide](/img/structure/B11704221.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704228.png)


![6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B11704253.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11704259.png)

![3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11704268.png)

![3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11704272.png)

